AMMONIUM COPPER(II) SULFATE HEXAHYDRATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ammonium Copper(II) Sulfate Hexahydrate and its related compounds can be achieved through the slow evaporation of an aqueous solution technique. Mixed crystals of ammonium nickel-copper sulfate hexahydrate, for instance, demonstrate a high transmittance in the ultraviolet region, making them suitable for applications in UV light filters and sensors. The crystallographic parameters and the thermal stability of these compounds have been thoroughly studied to understand their behavior under various temperature conditions (Ghosh et al., 2018).

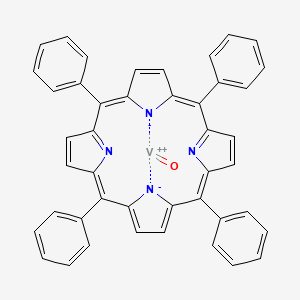

Molecular Structure Analysis

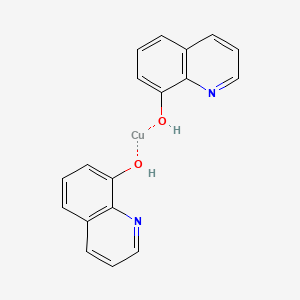

Various structural forms of ammonium copper sulfates have been synthesized under solvothermal conditions, exhibiting one-dimensional chain structures to three-dimensional open frameworks. These structures are crucial for understanding the compound's applications in different fields. For example, compounds with three-dimensional structures demonstrate open frameworks with channels, which can be significant for catalysis and ion exchange processes (Lin et al., 2008).

Chemical Reactions and Properties

The atmospheric corrosion of copper in the presence of ammonium sulfate particles reveals the formation of a Cu(NH3)2+ complex and the precipitation of basic copper sulfate under certain conditions. This process is vital for understanding the corrosion mechanism of copper materials in industrial applications (Lobnig et al., 2003).

Physical Properties Analysis

The thermal decomposition of ammonium copper(II) sulfate hexahydrate involves the loss of water molecules of crystallization, which is essential for applications that require high thermal stability. Understanding the kinetics of this decomposition process provides insights into the material's suitability for high-temperature applications (Ball, 1995).

Chemical Properties Analysis

The electrochemical behavior of copper in ammonium-based molten salts highlights the stability of copper ions and the conditions for electrodeposition of copper metal. This research is critical for developing electroplating and corrosion protection technologies (Murase et al., 2001).

Applications De Recherche Scientifique

Ammonium Copper(II) Sulfate Hexahydrate, also known as Ammonium Cupric Sulfate Hexahydrate, is a blue crystalline solid . It is soluble in water and is generally available in most volumes . It is produced to many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

-

Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.

-

Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.

-

Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.

-

Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.

-

Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.

-

Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .

-

Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.

-

Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.

-

Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.

-

Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.

-

Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.

-

Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .

Safety And Hazards

Propriétés

Numéro CAS |

13587-26-3 |

|---|---|

Nom du produit |

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE |

Formule moléculaire |

CuH20N2O14S2 |

Poids moléculaire |

399.84 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.